REACTION_SMILES
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[C:15]([NH2:16])(=[O:17])[O:18][C:19]([CH3:20])([CH3:21])[CH3:22].[CH2:23]([SiH:24]([CH2:25][CH3:26])[CH2:27][CH3:28])[CH3:29].[CH3:37][C:38]#[N:39].[F:1][C:2]([O:3][c:4]1[cH:5][cH:6][c:7]([OH:12])[c:8]([CH:9]=[O:10])[cH:11]1)([F:13])[F:14].[OH:30][C:31]([C:32]([F:33])([F:34])[F:35])=[O:36]>>[F:1][C:2]([O:3][c:4]1[cH:5][cH:6][c:7]([OH:12])[c:8]([CH2:9][NH2:16])[cH:11]1)([F:13])[F:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(N)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[SiH](CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cc(OC(F)(F)F)ccc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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NCc1cc(OC(F)(F)F)ccc1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |